tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate
CAS No.: 198904-84-6
Cat. No.: VC0023863
Molecular Formula: C17H19N3O2
Molecular Weight: 297.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 198904-84-6 |
|---|---|
| Molecular Formula | C17H19N3O2 |
| Molecular Weight | 297.35 g/mol |
| IUPAC Name | tert-butyl N-[(Z)-(4-pyridin-2-ylphenyl)methylideneamino]carbamate |
| Standard InChI | InChI=1S/C17H19N3O2/c1-17(2,3)22-16(21)20-19-12-13-7-9-14(10-8-13)15-6-4-5-11-18-15/h4-12H,1-3H3,(H,20,21)/b19-12- |
| Standard InChI Key | PIYYEQIVVRRORO-UNOMPAQXSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N/N=C\C1=CC=C(C=C1)C2=CC=CC=N2 |
| SMILES | CC(C)(C)OC(=O)NN=CC1=CC=C(C=C1)C2=CC=CC=N2 |
| Canonical SMILES | CC(C)(C)OC(=O)NN=CC1=CC=C(C=C1)C2=CC=CC=N2 |
Introduction
Chemical Structure and Properties
Basic Information
tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate possesses distinctive structural features that contribute to its chemical behavior and applications. The compound contains a 4-(2-pyridinyl)phenyl group connected to a hydrazinecarboxylate functionality via a methylene bridge.
Table 1: Basic Information on tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate
| Parameter | Information |
|---|---|
| CAS Number | 198904-84-6 |
| Molecular Formula | C17H19N3O2 |
| Molecular Weight | 297.35 g/mol |
| IUPAC Name | tert-butyl N-[(E)-(4-pyridin-2-ylphenyl)methylideneamino]carbamate |
| Chemical Structure | Contains pyridinyl, phenyl, and hydrazinecarboxylate groups |
| InChI | InChI=1S/C17H19N3O2/c1-17(2,3)22-16(21)20-19-12-13-7-9-14(10-8-13)15-6-4-5-11-18-15/h4-12H,1-3H3,(H,20,21)/b19-12+ |
| InChIKey | PIYYEQIVVRRORO-XDHOZWIPSA-N |
The compound is also known by several synonyms, including:
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tert-Butyl 2-(4-(pyridin-2-yl)benzylidene)hydrazinecarboxylate
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N-1-Boc-N-2-[4-(2-pyridinyl)benzylidene]hydrazone
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Hydrazinecarboxylic acid, 2-[[4-(2-pyridinyl)phenyl]methylene]-, 1,1-dimethylethyl ester
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(E)-tert-butyl 2-(4-(pyridin-2-yl)benzylidene)hydrazinecarboxylate
Physical Properties
The physical properties of tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate provide insights into its behavior under various conditions, which is essential for understanding its handling, storage, and application in different synthetic scenarios.
Table 2: Physical Properties of tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate
The discrepancy in melting point values (74-77°C vs. 150-153°C) reported in different sources may be attributed to differences in sample purity, crystalline form, or measurement methods . This highlights the importance of standardized characterization methods for this compound.
Chemical Properties
The chemical properties of tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate are largely determined by its functional groups. The compound contains:
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A pyridinyl group, which contributes basic properties and can participate in coordination chemistry
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A phenyl group that adds stability and aromatic character
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A hydrazinecarboxylate moiety that can participate in various nucleophilic reactions
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A tert-butyl group that provides steric hindrance and protection to the carbamate functionality
The compound demonstrates stability under normal storage conditions but may be sensitive to strong acids, bases, and oxidizing agents. The presence of the pyridine nitrogen provides a basic site that can participate in coordination chemistry with various metal ions, making the compound useful as a ligand .
The hydrazine carboxylate group contains both nucleophilic and electrophilic sites, enabling the compound to participate in a variety of reactions including nucleophilic addition, condensation reactions, and protective group chemistry. The tert-butyl carbamate (Boc) group serves as a protecting group for the hydrazine moiety, which can be selectively removed under acidic conditions when needed for further synthetic transformations .
Applications
Pharmaceutical Applications
tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate serves as a valuable intermediate in pharmaceutical synthesis, particularly in the development of complex drug molecules. Its applications in this field include:
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Intermediate in the synthesis of anti-tumor drugs such as Nilotinib and Neratinib
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Building block for the preparation of Atazanavir (HIV protease inhibitor), indicated by references to "Atazanavir Intermediate" and "Atazanavir Impurity B" in the synonyms list
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Scaffold for the development of novel bioactive compounds targeting various therapeutic areas
The compound's structural features, particularly the hydrazinecarboxylate functionality, make it suitable for incorporation into molecules designed to interact with specific biological targets. The tert-butyl group serves as a protecting group that can be selectively removed in subsequent synthetic steps, allowing for further functionalization at the hydrazine moiety .
Chemical Applications
Beyond pharmaceutical synthesis, tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate finds applications in various areas of chemical research and development:
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As a building block in the synthesis of various organic compounds including imines, hydrazones, and azines
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As a ligand in coordination chemistry, where the pyridinyl nitrogen and the hydrazinecarboxylate functionality can coordinate to metal centers
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In the development of novel materials with specific electronic, optical, or structural properties
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As a model compound for studying reaction mechanisms, particularly those involving hydrazine derivatives
The compound's well-defined structure and reactivity make it a useful tool for investigating fundamental aspects of organic and inorganic chemistry, contributing to the advancement of synthetic methodologies and the development of new functional materials.
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